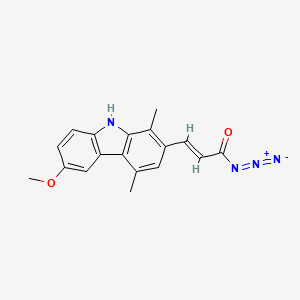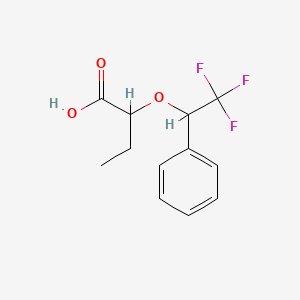
2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid is a chemical compound with the molecular formula C12H13F3O3 and a molecular weight of 262.225 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a phenylethoxy moiety, which is further connected to a butyric acid backbone
Preparation Methods
The synthesis of 2-(2,2,2-trifluoro-1-phenylethoxy)butyric acid involves several steps. One common synthetic route includes the reaction of 2,2,2-trifluoro-1-phenylethanol with butyric acid under specific conditions . The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2,2-trifluoro-1-phenylethoxy)butyric acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylethoxy moiety can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity .
Comparison with Similar Compounds
2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid can be compared with other similar compounds such as:
2-(2,2,2-Trifluoro-1-phenylethoxy)propanoic acid: This compound has a similar structure but with a propanoic acid backbone instead of butyric acid.
2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid: This compound features an acetic acid backbone, making it smaller and potentially more reactive.
2-(2,2,2-Trifluoro-1-phenylethoxy)benzoic acid: This compound has a benzoic acid backbone, which may influence its aromaticity and reactivity.
Properties
CAS No. |
71074-91-4 |
|---|---|
Molecular Formula |
C12H13F3O3 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
2-(2,2,2-trifluoro-1-phenylethoxy)butanoic acid |
InChI |
InChI=1S/C12H13F3O3/c1-2-9(11(16)17)18-10(12(13,14)15)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3,(H,16,17) |
InChI Key |
FEMGBYBAJXQFNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)OC(C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


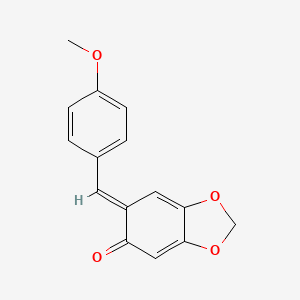
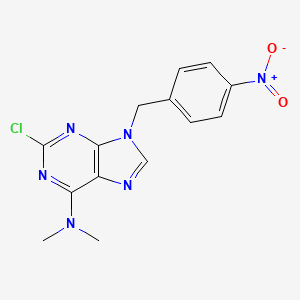
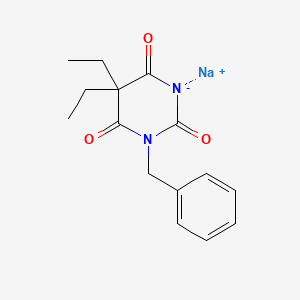
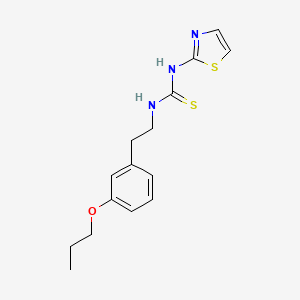




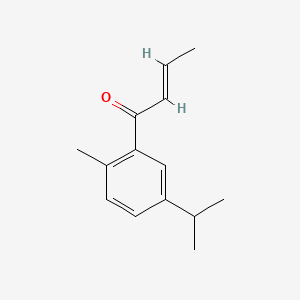
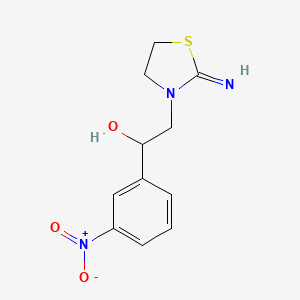
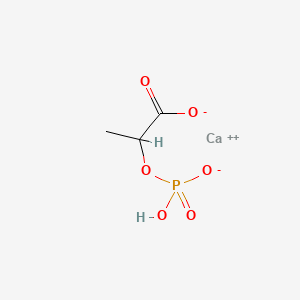

![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
